molecular formula C21H15Cl2FN2O3S B2681479 2-(3-chloro-4-methylphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 866866-79-7

2-(3-chloro-4-methylphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B2681479
CAS No.: 866866-79-7
M. Wt: 465.32
InChI Key: HNGGIVIDZMOEOB-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methylphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C21H15Cl2FN2O3S and its molecular weight is 465.32. The purity is usually 95%.
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Biological Activity

The compound 2-(3-chloro-4-methylphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex heterocyclic structure characterized by the presence of a benzothiadiazine core, which is known for its diverse reactivity and biological properties. The molecular formula is C16H14Cl2FN2O3SC_{16}H_{14}Cl_2FN_2O_3S, with a molecular weight of approximately 384.26 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it may function as an enzyme inhibitor , modulating various biochemical pathways. For instance:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibiting this enzyme can be beneficial in treating hyperpigmentation disorders .

Antioxidant Activity

The compound exhibits significant antioxidant properties , which are crucial for scavenging free radicals and preventing oxidative stress in cells. This activity may contribute to its therapeutic potential in various diseases linked to oxidative damage.

Antimicrobial Properties

Research has indicated that the compound possesses antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting its potential application in developing new antimicrobial agents.

Anticancer Activity

Studies have explored the anticancer properties of this compound. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa cells .

Case Studies and Research Findings

StudyFocusFindings
Study 1Tyrosinase InhibitionThe compound showed IC50 values indicating strong inhibition compared to standard inhibitors like kojic acid .
Study 2Antioxidant ActivityExhibited significant scavenging activity against free radicals in various assays.
Study 3Antimicrobial EfficacyDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study 4Cytotoxicity in Cancer CellsInduced apoptosis in HeLa cells; effective at low concentrations without significant cytotoxicity to normal cells .

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-2-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2FN2O3S/c1-13-9-10-14(11-17(13)23)26-21(27)25(12-15-16(22)5-4-6-18(15)24)19-7-2-3-8-20(19)30(26,28)29/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGGIVIDZMOEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.